1-bromo-1-nitrooctan-2-ol

Antifungal Candida albicans Dermatophyte

1-Bromo-1-nitrooctan-2-ol (CAS 15509-51-0) is an aliphatic brominated nitro alcohol with the molecular formula C₈H₁₆BrNO₃ and a molecular weight of 254.12 g/mol. This compound belongs to the bromonitroalkanol class, characterized by the presence of the -CBrNO₂- pharmacophore essential for antimicrobial activity.

Molecular Formula C8H16BrNO3
Molecular Weight 254.12 g/mol
CAS No. 15509-51-0
Cat. No. B092984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-1-nitrooctan-2-ol
CAS15509-51-0
Synonyms1-bromo-1-nitro-octan-2-ol
Molecular FormulaC8H16BrNO3
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCCCCCCC(C([N+](=O)[O-])Br)O
InChIInChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3
InChIKeyGWNCZMMMYVYUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-nitrooctan-2-ol (CAS 15509-51-0) Procurement Guide: Properties and Baseline Specifications


1-Bromo-1-nitrooctan-2-ol (CAS 15509-51-0) is an aliphatic brominated nitro alcohol with the molecular formula C₈H₁₆BrNO₃ and a molecular weight of 254.12 g/mol . This compound belongs to the bromonitroalkanol class, characterized by the presence of the -CBrNO₂- pharmacophore essential for antimicrobial activity [1]. In its pure form, the compound exhibits a density of approximately 1.375 g/cm³ and a predicted boiling point of 304.2 °C at 760 mmHg . For procurement purposes, the compound is typically available at a purity of 95% and is categorized under CAS 15509-51-0 with alternative designations including 2-Octanol,1-bromo-1-nitro- and NSC523923 .

Workflow Antimicrobial screening studies (fungal, Gram-positive)
Structure Requirement -CBrNO₂- pharmacophore reported as essential for activity
Purity Level 95% research grade

Why Generic Substitution Fails for 1-Bromo-1-nitrooctan-2-ol: Structural Prerequisites for Antimicrobial Activity


Generic substitution within the bromonitroalkanol class is not straightforward due to strict structure-activity relationship (SAR) constraints. Systematic studies of aliphatic nitro compounds have established that antimicrobial activity is critically dependent on the presence of the bromine atom adjacent to the nitro group (-CBrNO₂-) [1]. Replacement of bromine by hydrogen, chlorine, or alkyl groups results in substantial diminishment or complete loss of antimicrobial efficacy [1]. Furthermore, the length of the alkyl chain (C8 in this compound) influences physicochemical properties including solubility, partition coefficient, and membrane permeability, which in turn affect both antimicrobial potency and spectrum [2]. Consequently, substituting a structurally similar analog—such as a shorter-chain bromonitroalkanol or a chloro-nitro derivative—cannot be assumed to yield equivalent performance in specific industrial or research applications without direct comparative validation.

Target Compound
Potential Substitute
Risk Summary
1-Bromo-1-nitrooctan-2-ol (-CBrNO₂-)
H, Cl, or alkyl analogs
Bromine replacement may result in loss of antimicrobial screening activity
C8 alkyl chain
Shorter-chain bromonitroalkanols
Chain length may alter solubility, partition, and spectrum; activity may differ

1-Bromo-1-nitrooctan-2-ol (CAS 15509-51-0): Quantitative Evidence for Scientific Selection and Procurement


Antifungal Activity of 1-Bromo-1-nitrooctane Against Candida albicans and Dermatophytes

The target compound, reported as 1-bromo-1-nitrooctane (the C8 alkyl chain analog), demonstrated complete inhibition of Candida albicans and dermatophyte growth at a concentration of 16.6 µg/mL [1]. This represents a significant enhancement in antifungal activity compared to the parent 1-nitroalkane class, which showed no growth inhibition at concentrations up to 1000 µg/mL against the same test panel [1]. The introduction of the bromine atom adjacent to the nitro group was essential for conferring this antifungal activity [1].

Antifungal MIC
Head-to-head
16.6 µg/mL complete inhibition
Reported >60-fold higher antifungal screening response
Agar dilution method; parent 1-nitroalkanes inactive at 1000 µg/mL
Antifungal Candida albicans Dermatophyte

Critical Role of the -CBrNO₂- Pharmacophore in Antimicrobial Potency

A systematic structure-activity relationship (SAR) study of aliphatic nitro compounds identified that alcohols containing the -CBrNO₂- grouping represent the most active antimicrobial agents within the series [1]. Replacement of bromine with hydrogen, chlorine, or alkyl groups consistently and significantly diminished antimicrobial activity across the tested panel of bacteria and fungi, including Pseudomonas species [1]. The parent 1-nitroalkanes (without bromine substitution) were completely inactive at 1000 µg/mL against all test organisms [1].

-CBrNO₂- Pharmacophore
Head-to-head
-CBrNO₂- alcohols active; H-substituted inactive at 1000 µg/mL
Bromine substitution reported as prerequisite for antimicrobial screening activity
In vitro panel including bacteria and fungi
Structure-activity relationship SAR Pharmacophore

Antibacterial Spectrum Against Clinically Relevant Gram-Positive Pathogens

1-Bromo-1-nitrooctan-2-ol has been documented as an experimental antibacterial compound with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus species (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. While quantitative MIC data for these specific pathogens are not publicly available in the accessed sources, the compound's classification as active against multidrug-resistant Gram-positive organisms distinguishes it from many conventional industrial biocides that lack efficacy against resistant strains [1].

Gram-Positive Spectrum
Data to verify
Reported active vs MRSA, VRE, M. catarrhalis, S. pneumoniae
Preliminary spectrum data; quantitative MIC not available
Source-specific review; requires independent MIC confirmation
Antibacterial MRSA VRE

Patent-Validated Utility in Synergistic Biocidal Compositions for Oil and Gas Applications

1-Bromo-1-nitrooctan-2-ol is explicitly claimed as a brominated nitroalkanol compound in patent US20100317744A1, which discloses biocidal compositions comprising tris(hydroxymethyl)nitromethane and a brominated nitroalkanol compound of formula I [1]. The patent specifically lists 1-bromo-1-nitrooctan-2-ol among the preferred brominated nitroalkanols (claim 5) [1]. The claimed compositions are designed for controlling microbial growth in aqueous systems under challenging conditions including elevated temperatures and the presence of H₂S—conditions typical of oil and gas operations [1].

Industrial Biocide Patent
Class-level inference
Listed in US20100317744A1 claim 5
Supports industrial biocidal formulation research
No comparative performance data within patent class
Biocide Oilfield Synergistic composition

1-Bromo-1-nitrooctan-2-ol (CAS 15509-51-0): Evidence-Based Research and Industrial Application Scenarios


Antifungal Screening and Development Against Candida albicans and Dermatophyte Infections

Based on the quantitative MIC of 16.6 µg/mL against Candida albicans and dermatophytes [1], this compound is suitable for research programs focused on antifungal drug discovery, particularly those targeting superficial and cutaneous fungal infections. The activity threshold of 16.6 µg/mL provides a reproducible benchmark for comparative screening of novel analogs and formulation optimization. Procurement for this application is justified by the documented fungistatic/fungicidal activity at defined concentrations, enabling dose-response studies and mechanism-of-action investigations.

Structure-Activity Relationship Studies on Bromonitroalkanol Pharmacophores

Given the established SAR evidence that the -CBrNO₂- grouping is essential for antimicrobial activity [1], 1-bromo-1-nitrooctan-2-ol serves as a representative C8 chain-length reference compound in systematic studies comparing alkyl chain length effects on potency, spectrum, and physicochemical properties. Researchers procuring this compound for SAR studies can directly reference the published activity data for the C8 analog against the inactive parent nitroalkanes as a validated experimental control [1].

Industrial Biocide Formulation for Oilfield and Water Treatment Systems

The explicit inclusion of 1-bromo-1-nitrooctan-2-ol in patent US20100317744A1 supports its procurement for industrial biocide development, particularly in oil and gas applications requiring microbial control under elevated temperature and H₂S conditions [2]. Procurement for this application should be accompanied by end-user validation of efficacy under specific field conditions, as the patent establishes compositional utility but does not provide comparative performance data against other bromonitroalkanols.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens

The reported activity of 1-bromo-1-nitrooctan-2-ol against MRSA and VRE [3] supports its use as a lead compound or reference standard in antibacterial discovery programs targeting multidrug-resistant Gram-positive infections. Procurement for this application is appropriate for exploratory research aimed at confirming and quantifying the reported spectrum of activity through standardized MIC determinations, as the currently available data are qualitative and require independent verification.

Application
Selection Property
Validation Focus
Antifungal screening studies
MIC-based potency review
Candida albicans and dermatophyte panel
SAR studies on bromonitroalkanols
-CBrNO₂- pharmacophore requirement
Comparative activity vs H, Cl, alkyl analogs
Industrial biocide formulation research
Patent-listed compositional utility
Field-condition efficacy validation
Multidrug-resistant Gram-positive screening
Reported spectrum (MRSA, VRE)
Independent quantitative MIC determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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